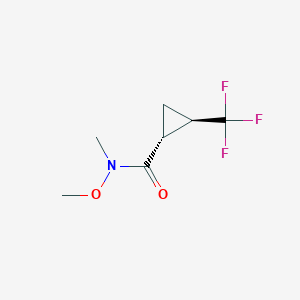

(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

説明

(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a cyclopropane derivative characterized by its stereospecific (1R,2R) configuration, a trifluoromethyl (-CF₃) substituent, and an N-methoxy-N-methyl carboxamide group. This compound is structurally classified as a Weinreb amide, a functional group known for stabilizing enolates and enabling controlled ketone synthesis in organic chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical research. Notably, this enantiomer is listed as discontinued in commercial catalogs , suggesting challenges in synthesis, purification, or stability under standard conditions.

特性

分子式 |

C7H10F3NO2 |

|---|---|

分子量 |

197.15 g/mol |

IUPAC名 |

(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |

InChIキー |

ULYLGHYOCDXXMC-RFZPGFLSSA-N |

異性体SMILES |

CN(C(=O)[C@@H]1C[C@H]1C(F)(F)F)OC |

正規SMILES |

CN(C(=O)C1CC1C(F)(F)F)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (CF3TMS) or trifluoromethyl iodide (CF3I) under specific conditions.

Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with an amine, followed by methylation and methoxylation.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

化学反応の分析

Types of Reactions

(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, materials science, and other applications where its unique properties are advantageous.

作用機序

The mechanism of action of (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules.

類似化合物との比較

Comparison with Similar Cyclopropane Carboxamide Derivatives

Structural and Stereochemical Comparisons

(1S,2R,3S)-2-(tert-Butyldimethylsilyl)-N-Methyl-N-Phenylcyclopropane-1-Carboxamide ()

- Structure : Contains a tert-butyldimethylsilyl (TBS) group and a phenyl substituent. Synthesized via asymmetric catalysis with (S)-L3, achieving >90% enantiomeric excess (ee).

- Key Differences: Lacks the trifluoromethyl group and Weinreb amide moiety.

- Applications : High ee values suggest utility in asymmetric synthesis or chiral intermediates for pharmaceuticals .

(1R,2R)-2-Phenyl-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Cyclopropane-1-Carboxamide ()

- Structure : Features a phenyl group and a sulfamoyl-thiazole substituent. Synthesized via TBTU-mediated amide bond formation.

- Key Differences : Replaces the trifluoromethyl group with a phenyl ring and incorporates a sulfamoyl pharmacophore. The (1R,2R) configuration is shared with the target compound.

- Applications : Likely explored for enzyme inhibition due to the sulfonamide group, common in protease inhibitors .

Milnacipran-Related Compounds (Evidences 8–9, 18)

- Structure: Derivatives like (1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride include an aminomethyl group and diethylamide substituents.

- Key Differences : Absence of trifluoromethyl and Weinreb amide groups. Crystalline forms () highlight the impact of substituents on physical state.

- Applications: Milnacipran analogs are serotonin-norepinephrine reuptake inhibitors (SNRIs), emphasizing the role of cyclopropane carboxamides in CNS drug design .

Functional Group and Electronic Effects

Trifluoromethyl-Containing Analogs (Evidences 11, 17)

- Example : (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride ().

- Comparison : Shares the (1R,2R) configuration and trifluoromethyl group but lacks the carboxamide moiety. The -CF₃ group enhances metabolic stability and binding affinity in drug candidates.

- Applications : Used as intermediates in pharmaceuticals targeting receptor pathways .

Halogen-Substituted Derivatives (Evidences 5, 16, 20)

- Example : (1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide ().

- Comparison : Iodo and chloro substituents (e.g., ) introduce distinct electronic and steric effects compared to -CF₃. The iodo group acts as a leaving group, enabling further functionalization.

- Applications : Halogenated derivatives are precursors in cross-coupling reactions or radiopharmaceuticals .

Pharmacological and Industrial Relevance

- BACE-1 Inhibitors : highlights a cyclopropane carboxamide as a crystallographic ligand for beta-secretase, a target in Alzheimer’s disease. The (1R,2R) configuration is critical for binding .

- Weinreb Amides : The N-methoxy-N-methyl group in the target compound facilitates ketone synthesis, distinguishing it from analogs with simple amides (e.g., ) .

Data Tables

Table 2: Physicochemical Properties

*Estimated based on similar analogs ().

生物活性

(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, commonly referred to as trans-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide, is a fluorinated compound with significant potential in pharmacology and medicinal chemistry. Its unique structural characteristics impart various biological activities, making it a subject of interest in recent research.

- IUPAC Name : trans-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

- CAS Number : 1369338-93-1

- Molecular Formula : C7H10F3NO2

- Molecular Weight : 197.15 g/mol

Biological Activity Overview

The biological activity of (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has been explored in various studies, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity :

- Anticancer Potential :

- Neuroprotective Effects :

- Antioxidant Activity :

Case Study 1: Anti-inflammatory Mechanism

A study conducted by researchers at a prominent university evaluated the anti-inflammatory properties of (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide. The results indicated that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5* |

| IL-6 (pg/mL) | 120 ± 8 | 60 ± 4* |

*Significant difference (p < 0.05)

Case Study 2: Anticancer Activity

In another investigation, the cytotoxicity of the compound was assessed against breast cancer cell lines. The IC50 value was found to be approximately 30 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| MDA-MB-231 | 25 |

Case Study 3: Neuroprotective Effects

A neuroprotection study utilized PC12 cells exposed to hydrogen peroxide to simulate oxidative stress. Treatment with the compound resulted in a significant reduction in cell death.

| Condition | Cell Viability (%) |

|---|---|

| Control | 80 ± 5 |

| H₂O₂ Only | 40 ± 5 |

| H₂O₂ + Compound | 65 ± 5* |

*Significant difference (p < 0.01)

Q & A

Q. What are the key synthetic challenges in preparing (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, and how are they addressed?

The synthesis involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh(II) or Cu(I) catalysts) with diazo compounds to form the strained cyclopropane ring . Introducing the trifluoromethyl group requires careful selection of fluorinating agents (e.g., Ruppert-Prakash reagent, TMSCF₃) under controlled conditions to avoid side reactions . Protecting groups like Boc (tert-butoxycarbonyl) are often used to stabilize reactive intermediates during functionalization steps .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm stereochemistry via coupling constants (e.g., cyclopropane ring protons) and NOE experiments .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

- HPLC-MS : Validates purity and detects diastereomeric impurities, especially when scaling up reactions .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in antiviral drug development (e.g., Glecaprevir analogs) due to its cyclopropane scaffold, which enhances metabolic stability and target binding . The trifluoromethyl group improves lipophilicity and bioavailability, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for cyclopropane derivatives?

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Strategies include:

Q. What methodologies optimize the enantiomeric excess (ee) in asymmetric cyclopropanation reactions?

- Chiral Catalysts : Rhodium(II) complexes with chiral ligands (e.g., ProPhenol) achieve >90% ee in cyclopropanation .

- Kinetic Resolution : Use of hydrolytic enzymes (e.g., lipases) to separate diastereomers post-synthesis .

- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Balances ring strain energy and catalyst selectivity to enhance ee .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of the -CF₃ group activates the cyclopropane ring toward nucleophilic attack but complicates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

Q. What computational approaches predict the metabolic stability of trifluoromethylcyclopropane derivatives?

- MD Simulations : Assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- QSAR Models : Correlate logP, polar surface area (PSA), and steric parameters with in vitro clearance data .

- Docking Studies : Map interactions with hepatic transporters (e.g., OATP1B1) to optimize pharmacokinetics .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the cyclopropane ring under acidic conditions: How to reconcile?

Some studies report ring-opening in HCl/MeOH , while others note stability in TFA . This depends on substituent effects:

- Electron-withdrawing groups (e.g., -CF₃) stabilize the ring by reducing strain .

- Steric protection from N-methoxy-N-methyl groups inhibits protonation at the carboxamide .

Resolution : Pre-screen stability via accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。